molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

Cat. No.: B2570218
CAS No.: 1781639-39-1
M. Wt: 153.269
InChI Key: GRTQEDXZJPQQDN-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various rearranged and unrearranged bicyclo[2.2.2]octane derivatives .

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves its interaction with molecular targets through its rigid bicyclic structure. For instance, in deamination reactions, classical carbonium ions are formed as intermediates, which then undergo further reactions to yield various products . The compound’s rigidity and stability make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Comparison with Similar Compounds

Uniqueness: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is unique due to its larger bicyclic structure, which provides greater rigidity and stability compared to smaller bicyclic compounds. This makes it particularly useful in applications requiring a stable and rigid scaffold.

Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQEDXZJPQQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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